molecular formula C11H7NO6 B8678434 Methyl 8-nitro-4-oxo-4H-1-benzopyran-2-carboxylate CAS No. 161369-33-1

Methyl 8-nitro-4-oxo-4H-1-benzopyran-2-carboxylate

Cat. No. B8678434
M. Wt: 249.18 g/mol
InChI Key: IODYGIFXKAKZAJ-UHFFFAOYSA-N
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Patent
US07094914B2

Procedure details

A reaction container equipped with a stirrer, a cooling tube and a thermometer was charged with 50.2 parts by weight of chlorosulfonic acid. Thereto, 25.0 parts by weight of 98% sulfuric acid was added dropwise over 1 hour and the mixture was then warmed to 60° C. Thereto, 25.3 parts by weight of the mixture (content: 89.6% by weight, fumaric acid/maleic acid ratio=54/46) containing dimethyl 2-(2-nitrophenoxy)fumarate and dimethyl 2-(2-nitrophenoxy)maleate obtained in Example 10 was added dropwise at an inner temperature of 60° C. over 4 hours. After completion of addition, the inner temperature was raised to 95° C. and the mixture was stirred and kept at the same temperature for 4 hours to obtain a reaction solution containing 8-nitro-2-methoxycarbonyl-4-oxo-4H-1-benzopyran (reaction yield: 88%). The reaction solution was poured gradually into 113 parts by weight of water at 85° C. or below. The mixture was kept at an inner temperature of 85° C. for 6 hours and then cooled gradually to an inner temperature of 25° C. Precipitated crystals were filtered and dried to obtain 16.3 parts by weight of a crystalline mixture of 8-nitro-2-methoxycarbonyl-4-oxo-4H-1-benzopyran and 8-nitro-2-carboxy-4-oxo-4H-1-benzopyran (the content of 8-nitro-2-methoxycarbonyl-4-oxo-4H-1-benzopyran: 13.8% by weight; the content of 8-nitro-2-carboxy-4-oxo-4H-1-benzopyran: 84.6% by weight). The yield of 8-nitro-2-methoxycarbonyl-4-oxo-4H-1-benzopyran was 11.5% and the yield of 8-nitro-2-carboxy-4-oxo-4H-1-benzopyran was 74.0%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClS(O)(=O)=O.S(=O)(=O)(O)O.C(O)(=O)/C=C/C(O)=O.C(O)(=O)/C=C\C(O)=O.[N+:27]([C:30]1[CH:46]=[CH:45][CH:44]=[CH:43][C:31]=1[O:32]/[C:33](=[CH:38]\[C:39]([O:41]C)=O)/[C:34]([O:36][CH3:37])=[O:35])([O-:29])=[O:28].[N+](C1C=CC=CC=1O/C(=C/C(OC)=O)/C(OC)=O)([O-])=O>>[N+:27]([C:30]1[C:31]2[O:32][C:33]([C:34]([O:36][CH3:37])=[O:35])=[CH:38][C:39](=[O:41])[C:43]=2[CH:44]=[CH:45][CH:46]=1)([O-:29])=[O:28] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C(=O)O)(=O)O.C(\C=C/C(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(O/C(/C(=O)OC)=C\C(=O)OC)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(O/C(/C(=O)OC)=C/C(=O)OC)C=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction container equipped with a stirrer, a cooling tube
ADDITION
Type
ADDITION
Details
was added dropwise at an inner temperature of 60° C. over 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
After completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
the inner temperature was raised to 95° C.
CUSTOM
Type
CUSTOM
Details
to obtain a reaction solution

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC=2C(C=C(OC21)C(=O)OC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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